1-allyl-3-chloro-1H-1,2,4-triazole
Description
Significance of 1,2,4-Triazoles in Contemporary Chemical Research
The 1,2,4-triazole (B32235) nucleus is a privileged scaffold in medicinal chemistry and agrochemistry due to its diverse biological activities. ijprajournal.comjaper.innih.gov This is attributed to the unique structural features of the triazole ring, which can engage in various non-covalent interactions, enhancing solubility and binding affinity to biological targets. nih.gov The stability of the triazole ring, its dipole character, and its capacity for hydrogen bonding contribute to its role as a pharmacophore. nih.gov
Derivatives of 1,2,4-triazole are integral components of numerous commercially successful pharmaceuticals and agrochemicals. japer.inrsc.org In medicine, they are found in a wide range of drugs, including antifungal agents like fluconazole (B54011) and itraconazole, which act by inhibiting the biosynthesis of ergosterol (B1671047), a vital component of fungal cell membranes. nih.govmdpi.com Beyond antifungal applications, 1,2,4-triazole derivatives exhibit a broad spectrum of pharmacological activities, including antibacterial, antiviral, anticancer, and anticonvulsant properties. japer.inrsc.orgnih.gov
In the agricultural sector, 1,2,4-triazole derivatives are utilized as fungicides, herbicides, and plant growth regulators. ijprajournal.comjaper.in Their ability to combat fungal pathogens that threaten crop yields makes them crucial for food security.
Structural Isomerism and Tautomerism of 1,2,4-Triazoles
The 1,2,4-triazole ring system can exist as two structural isomers: 1,2,3-triazole and 1,2,4-triazole, distinguished by the arrangement of the three nitrogen atoms within the five-membered ring. nih.govresearchgate.net This article focuses on the 1,2,4-triazole isomer.
A key feature of 1,2,4-triazoles is their ability to exhibit tautomerism, a phenomenon where a proton can migrate between the nitrogen atoms of the heterocyclic ring. researchgate.net This results in the existence of different tautomeric forms.
1H- and 4H-Tautomeric Forms and Energetic Preferences
For the parent 1,2,4-triazole, two primary tautomers are considered: the 1H-1,2,4-triazole and the 4H-1,2,4-triazole. nih.govresearchgate.net Theoretical and experimental studies have consistently shown that the 1H-tautomer is energetically more stable than the 4H-tautomer. nih.govresearchgate.net This preference is a critical factor in determining the reactivity and interaction of 1,2,4-triazole derivatives with other molecules. The substitution pattern on the triazole ring can influence the tautomeric equilibrium. researchgate.net
In the case of substituted 1,2,4-triazoles, such as chloro-1,2,4-triazoles, multiple tautomeric forms are possible. For instance, 3-chloro-1,2,4-triazole (B1630318) can exist as 3-chloro-1H-1,2,4-triazole, 3-chloro-4H-1,2,4-triazole, and 5-chloro-1H-1,2,4-triazole. Physical and theoretical studies indicate that the 3-chloro-1H-1,2,4-triazole tautomer is the most stable.
Overview of 1-Allyl-3-chloro-1H-1,2,4-triazole within the 1,2,4-Triazole Class
This compound is a specific derivative within the vast class of 1,2,4-triazoles. Its structure incorporates an allyl group at the 1-position and a chlorine atom at the 3-position of the 1H-1,2,4-triazole ring. The presence of the allyl group, a reactive three-carbon unsaturated moiety, and the chloro substituent, an electron-withdrawing group, suggests that this compound could serve as a versatile building block in organic synthesis.
The synthesis of this compound would likely involve the alkylation of 3-chloro-1H-1,2,4-triazole with an allyl halide, such as allyl bromide. The regioselectivity of this alkylation is a crucial aspect, as the allyl group could potentially attach to different nitrogen atoms in the triazole ring. nih.govuzhnu.edu.ua Studies on the alkylation of similar triazole systems often report the formation of multiple isomers, with the N1-substituted product being a significant component. nih.gov
Research Landscape and Knowledge Gaps Pertaining to this compound
Despite the broad interest in 1,2,4-triazole derivatives, a comprehensive review of the scientific literature reveals a significant knowledge gap concerning this compound. There is a scarcity of dedicated research articles and detailed experimental data, such as spectroscopic characterization (NMR, IR, MS), for this specific compound.
The lack of published research on this compound presents an opportunity for further scientific inquiry. Detailed investigation into its synthesis, characterization, reactivity, and potential applications, particularly in the realms of medicinal and agricultural chemistry, would be a valuable contribution to the field of heterocyclic chemistry.
Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1-prop-2-enyl-1,2,4-triazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6ClN3/c1-2-3-9-4-7-5(6)8-9/h2,4H,1,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIYQRJHMWQHYBU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C=NC(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001245623 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1785763-47-4 | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1785763-47-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1H-1,2,4-Triazole, 3-chloro-1-(2-propen-1-yl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001245623 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthetic Methodologies for 1 Allyl 3 Chloro 1h 1,2,4 Triazole and Its Analogs
General Strategies for 1,2,4-Triazole (B32235) Ring Synthesis
The formation of the 1,2,4-triazole ring can be achieved through various synthetic routes, each offering distinct advantages in terms of precursor availability, reaction conditions, and substituent tolerance. Key strategies include classical cyclization reactions, modern multi-component approaches, metal-catalyzed cross-couplings, and oxidative cyclizations.
A traditional and straightforward method for synthesizing the 1,2,4-triazole skeleton involves the cyclization of hydrazine (B178648) derivatives with a source of a single carbon atom, such as formamide (B127407). organic-chemistry.orggoogle.com The reaction mechanism proceeds by the initial reaction of hydrazine hydrate (B1144303) with formamide to generate formylhydrazine. google.com This intermediate then undergoes nucleophilic addition and intermolecular dehydration with another molecule of formamide to form the triazole ring. google.com
The Pellizzari reaction is a well-known example of this type of cyclization, involving the reaction of an amide with an acyl hydrazide. scispace.com For instance, heating a mixture of formamide and hydrazine hydrochloride with a base like potassium hydroxide (B78521) can yield 1,2,4-triazole. scispace.com Another classical named reaction is the Einhorn–Brunner reaction, which involves the condensation of hydrazines with diacylamines in the presence of a weak acid to form 1,2,4-triazoles. scispace.com
Modern variations of this method often employ microwave irradiation to accelerate the reaction, providing a simple, efficient, and mild route to substituted 1,2,4-triazoles from hydrazines and formamide without the need for a catalyst. organic-chemistry.org
Table 1: Examples of Cyclization Reactions for 1,2,4-Triazole Synthesis
| Reaction Name | Precursors | Conditions | Product Example | Citation |
|---|---|---|---|---|
| General Method | Hydrazine hydrate, Formamide | Dripping hydrazine hydrate into formamide at 170-180°C | 1,2,4-Triazole | google.com |
| Pellizzari Reaction | Benzamide, Benzoyl hydrazide | Heating | 3,5-Diphenyl-1,2,4-triazole | scispace.com |
| Einhorn-Brunner Reaction | N-formyl benzamide, Phenyl hydrazine | Weak acid | 1,5-Diphenyl-1,2,4-triazole | scispace.com |
Multi-component reactions (MCRs) have emerged as powerful tools in synthetic chemistry, allowing for the construction of complex molecules in a single step from three or more starting materials. This approach offers high atom economy and efficiency. rsc.org For the synthesis of 1,2,4-triazoles, various MCRs have been developed.
One such strategy involves a metal-free, base-promoted, three-component, one-pot reaction of 1,3-diones, trans-β-nitrostyrenes, and aldehyde hydrazones. rsc.org This method yields hybrid molecular scaffolds where 1,3-diones and 1,2,4-triazoles are linked. rsc.org Another example is an electrochemical MCR of aryl hydrazines, paraformaldehyde, ammonium (B1175870) acetate (B1210297), and an alcohol, which provides 1,5-disubstituted and 1-aryl 1,2,4-triazoles. organic-chemistry.orgisres.org In this process, the alcohol serves as both the solvent and a reactant, while ammonium acetate acts as the nitrogen source. organic-chemistry.orgisres.org
A highly regioselective, one-pot process for synthesizing 1,3,5-trisubstituted 1,2,4-triazoles involves the reaction of carboxylic acids, primary amidines, and monosubstituted hydrazines. frontiersin.orgresearchgate.net Additionally, a metal- and oxidant-free three-component condensation of amidines, isothiocyanates, and hydrazines provides access to structurally diverse fully substituted 1H-1,2,4-triazol-3-amines. organic-chemistry.orgisres.org
Metal catalysts, particularly copper and silver, play a crucial role in modern synthetic strategies for 1,2,4-triazoles. These methods often exhibit high efficiency and regioselectivity. frontiersin.org Copper-catalyzed reactions, for instance, can provide 1,2,4-triazole derivatives through sequential N-C and N-N bond-forming oxidative coupling reactions, often using air as the oxidant. organic-chemistry.orgnih.govorganic-chemistry.org These reactions are advantageous due to the low cost and ready availability of the copper catalysts. organic-chemistry.orgnih.gov
A notable development is the use of different metal catalysts to control the regioselectivity of the cycloaddition. For example, in the reaction of isocyanides with aryl diazonium salts, Cu(II) catalysis leads to the formation of 1,5-disubstituted 1,2,4-triazoles in high yield, whereas Ag(I) catalysis selectively produces 1,3-disubstituted 1,2,4-triazoles. organic-chemistry.orgisres.orgfrontiersin.org This catalyst-dependent regioselectivity provides a versatile route to different 1,2,4-triazole isomers. organic-chemistry.orgisres.orgfrontiersin.org
Heterogeneous catalysts, such as a 1,10-phenanthroline-functionalized MCM-41-supported copper(I) complex, have also been employed. This system facilitates a cascade addition-oxidative cyclization of nitriles with amidines using air as the oxidant to produce a wide range of 1,2,4-triazole derivatives in high yields. frontiersin.org
Table 2: Metal-Catalyzed Syntheses of 1,2,4-Triazoles
| Catalyst System | Reactants | Key Features | Product Type | Citation |
|---|---|---|---|---|
| CuBr / Air | 2-Aminopyridine, Benzonitrile | Inexpensive catalyst, uses air as oxidant | Triazolopyridines | organic-chemistry.orgnih.gov |
| Cu(II) | Isocyanides, Aryl Diazonium Salts | High regioselectivity for 1,5-isomer | 1,5-Disubstituted 1,2,4-triazoles | organic-chemistry.orgisres.orgfrontiersin.org |
| Ag(I) | Isocyanides, Aryl Diazonium Salts | High regioselectivity for 1,3-isomer | 1,3-Disubstituted 1,2,4-triazoles | organic-chemistry.orgisres.orgfrontiersin.org |
Oxidative coupling and cascade reactions represent efficient strategies for the synthesis of 1,2,4-triazoles by forming multiple bonds in a single operation. A prominent example is the copper-catalyzed tandem addition-oxidative cyclization. nih.govorganic-chemistry.org This one-step process involves the reaction of materials like 2-aminopyridines with nitriles under an atmosphere of air, which acts as the terminal oxidant. organic-chemistry.orgnih.govorganic-chemistry.org The reaction proceeds through sequential N-C and N-N bond formation. nih.govorganic-chemistry.org This methodology is noted for its use of readily available starting materials and an inexpensive catalyst system, tolerating a wide range of functional groups. organic-chemistry.orgnih.gov
Another approach involves the iodine-mediated oxidative cyclization of trifluoroacetimidohydrazides, using dimethylformamide (DMF) as a carbon source, to produce 3-trifluoromethyl-1,2,4-triazoles. isres.org Metal-free oxidative conditions can also be achieved using iodine as a catalyst for the reaction between hydrazones and aliphatic amines, which proceeds via a cascade of C-H functionalization, double C-N bond formation, and oxidative aromatization. organic-chemistry.org
Cascade reactions can also be initiated by other means. For example, silver-catalyzed cascade cyclizations of amino-NH-1,2,3-triazoles with 2-alkynylbenzaldehydes have been developed to construct complex fused triazole systems, demonstrating the power of cascade strategies in building molecular complexity. nih.gov The oxidative heterocyclization of arylidenearylthiosemicarbazides catalyzed by Cu(II) demonstrates a preference for C–N over C–S bond formation, leading to 4,5-disubstituted 1,2,4-triazole-3-thiones. acs.org
Regioselective Functionalization of the 1,2,4-Triazole Core
Once the 1,2,4-triazole ring is formed, the next critical step in synthesizing a specific target like 1-allyl-3-chloro-1H-1,2,4-triazole is the regioselective introduction of substituents. The triazole ring possesses multiple nitrogen atoms that can potentially be functionalized, making regiocontrol a significant challenge. researchgate.net
The introduction of an allyl group onto the 1,2,4-triazole ring is typically achieved through N-alkylation with an allyl halide, such as allyl chloride or allyl bromide. The regioselectivity of this reaction is a key consideration, as alkylation can occur at the N-1, N-2, or N-4 positions. nih.gov
For the unsubstituted 1,2,4-triazole, alkylation with alkyl halides using a base like 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) in a solvent like tetrahydrofuran (B95107) (THF) has been reported to afford a mixture of N-1 and N-4 isomers, with a consistent regioselectivity favoring the N-1 isomer (approximately 90:10). researchgate.net This provides a convenient and high-yielding synthesis of 1-substituted-1,2,4-triazoles. researchgate.net In some cases, N-alkylation of 1,2,4-triazole has been shown to yield the N-1 substituted product in over 90% isolated yield. nih.gov
The choice of reaction conditions, including the base and solvent, can influence the product distribution. mdpi.com For instance, in the alkylation of a substituted 4-amino-5-(trifluoromethyl)-4H-1,2,4-triazole with allyl chloride, the use of sodium carbonate in DMF led to an 83:17 mixture of the N-2 and N-1 isomers, respectively. mdpi.com Generally, the N-2 substituted 1,2,3-triazoles are thermodynamically more stable, while N-1 alkylation often occurs faster. researchgate.net
In S-substituted 1,2,4-triazoles, alkylation occurs at the nitrogen atoms. Studies have shown that upon reaction with various alkylating agents, only the N-1 and N-2 positions are typically attacked by the electrophile, with the N-2 alkylated isomer often being formed preferentially. nih.gov The regioselectivity can be influenced by steric effects. nih.gov The reliable determination of the alkylation site is crucial and is often accomplished through detailed NMR spectroscopy and X-ray crystallography. nih.govuzhnu.edu.ua
Table 3: Compound Names Mentioned in the Article
| Compound Name |
|---|
| This compound |
| 1,2,4-Triazole |
| Formamide |
| Hydrazine hydrate |
| Formylhydrazine |
| Potassium hydroxide |
| Benzamide |
| Benzoyl hydrazide |
| 3,5-Diphenyl-1,2,4-triazole |
| N-formyl benzamide |
| Phenyl hydrazine |
| 1,5-Diphenyl-1,2,4-triazole |
| 1,3-Diones |
| trans-β-Nitrostyrenes |
| Aldehyde hydrazones |
| Paraformaldehyde |
| Ammonium acetate |
| Carboxylic acids |
| Amidines |
| Isothiocyanates |
| 1H-1,2,4-Triazol-3-amines |
| Isocyanides |
| Aryl diazonium salts |
| Nitriles |
| 2-Aminopyridine |
| Trifluoroacetimidohydrazides |
| 3-Trifluoromethyl-1,2,4-triazoles |
| Dimethylformamide (DMF) |
| Hydrazones |
| 2-Alkynylbenzaldehydes |
| Arylidenearylthiosemicarbazides |
| 4,5-Disubstituted 1,2,4-triazole-3-thiones |
| Allyl chloride |
| Allyl bromide |
| 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) |
| Tetrahydrofuran (THF) |
| Sodium carbonate |
Introduction of the Allyl Substituent: N-Alkylation Strategies
Influence of Reaction Conditions on N-Alkylation Regioselectivity (e.g., base, solvent)
The choice of base and solvent plays a pivotal role in determining the ratio of N-1 to N-2 alkylated products. Different reaction conditions can significantly alter the regioselectivity of the N-alkylation of 1,2,4-triazoles and related heterocyclic systems.
Research has shown that for the alkylation of unsubstituted 1,2,4-triazole with alkyl halides, using 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) as the base in tetrahydrofuran (THF) as the solvent can lead to a consistent regioselectivity of approximately 90:10 in favor of the N-1 isomer. researchgate.net In contrast, some studies have reported that DBU or alkali-salt-catalyzed aza-Michael reactions of 1,2,4-triazole with α,β-unsaturated ketones can regioselectively produce only the 1-substituted 1,2,4-triazoles. researchgate.net
The alkylation of 1,2,4-triazole-3-thiones has been performed in both neutral and alkaline media. It was observed that S-alkylation occurs selectively under neutral conditions, albeit with slightly lower yields. uzhnu.edu.ua For S-substituted 1,2,4-triazoles, the use of potassium carbonate as a base has been reported to yield a mixture of S-, 2-N-alkylated and S-, 1-N-alkylated triazoles, with the former being the major product. uzhnu.edu.ua
The effect of the base and solvent on the N-alkylation of the related 1H-indazole system has been systematically studied. As illustrated in the table below, the choice of base and solvent can dramatically shift the regiomeric ratio. For example, using cesium carbonate in dimethylformamide (DMF) favors the formation of the N-1 isomer, whereas other conditions can lead to a preference for the N-2 isomer or a mixture of both. beilstein-journals.org The use of potassium or sodium carbonate in THF was found to be ineffective for N-alkylation in this particular system. beilstein-journals.org
| Base | Solvent | Ratio (N-1:N-2) | Reference |
|---|---|---|---|
| Cs₂CO₃ | DMF | 1.9:1 | beilstein-journals.org |
| Cs₂CO₃ | Acetonitrile | 1.9:1 | beilstein-journals.org |
| Cs₂CO₃ | DMSO | 1.6:1 | beilstein-journals.org |
| K₂CO₃ | DMF | 1.5:1 | beilstein-journals.org |
| K₂CO₃ | Acetonitrile | 1.9:1 | beilstein-journals.org |
| K₂CO₃ | DMSO | 1.6:1 | beilstein-journals.org |
| Na₂CO₃ | THF | No reaction | beilstein-journals.org |
| K₂CO₃ | THF | No reaction | beilstein-journals.org |
Introduction of the Chloro Substituent into the 1,2,4-Triazole System
The introduction of a chloro substituent at the 3-position of the 1,2,4-triazole ring is a key step in the synthesis of the target compound. This transformation can be achieved through various methods, with the Sandmeyer reaction being a prominent example for the conversion of an amino group to a halide.
The Sandmeyer reaction involves the diazotization of an aromatic or heteroaromatic amine, followed by treatment with a copper(I) halide to yield the corresponding aryl or heteroaryl halide. wikipedia.orgyoutube.com This reaction is a powerful tool for introducing halogens onto aromatic systems and has been applied to the synthesis of N-aryltriazoles. acs.orgorganic-chemistry.org The general mechanism proceeds via a radical-nucleophilic aromatic substitution pathway, initiated by a one-electron transfer from the copper(I) catalyst to the diazonium salt. wikipedia.org
For the synthesis of 3-chloro-1,2,4-triazole (B1630318), one would typically start with 3-amino-1,2,4-triazole. This precursor would be treated with a diazotizing agent, such as sodium nitrite (B80452) in the presence of a strong acid, to form the corresponding diazonium salt. Subsequent reaction with copper(I) chloride would then yield the desired 3-chloro-1,2,4-triazole. wikipedia.orgnih.gov
Other methods for the chlorination of heterocyclic systems include the use of chlorinating agents like phosphorus pentachloride (PCl₅). nih.gov For instance, the synthesis of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole involves the reaction of N,N′-bis(4-bromobenzoyl)hydrazine with PCl₅. nih.gov Additionally, selective chlorination of a 1-(2-fluorophenyl)-4,5-dihydro-3-methyl-5-oxo-1H-1,2,4-triazole has been achieved using chlorine gas in a stepwise manner. wipo.int
It is also important to consider the tautomeric forms of chloro-1,2,4-triazoles. Theoretical and physical studies have shown that 3-chloro-1H-1,2,4-triazole is the most stable tautomer compared to 3-chloro-4H-1,2,4-triazole and 5-chloro-1H-1,2,4-triazole. ijsr.net
Green Chemistry Principles in 1,2,4-Triazole Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of heterocyclic compounds like 1,2,4-triazoles to develop more environmentally benign and efficient processes. nih.govrsc.org These approaches focus on aspects such as the use of safer solvents, alternative energy sources, and atom economy.
One of the key areas of green chemistry in triazole synthesis is the use of non-conventional energy sources like microwave irradiation and ultrasound. nih.govscispace.com Microwave-assisted synthesis has been shown to produce substituted 1,2,4-triazoles from hydrazines and formamide smoothly and efficiently in the absence of a catalyst. organic-chemistry.org Ultrasound has also been employed to assist in the synthesis of triazole derivatives, often leading to shorter reaction times and higher yields. nih.gov
The choice of solvent is another critical factor in green synthesis. Water is considered an ideal green solvent due to its non-toxic and economical nature. rsc.org The development of synthetic routes in aqueous media is a significant goal in green chemistry. Other alternative green solvents for triazole synthesis include polyethylene (B3416737) glycol (PEG) and ionic liquids. rsc.org A regioselective protocol for the alkylation of 1,2,4-triazole has been developed using microwave conditions with potassium carbonate as the base and an ionic liquid as the solvent, where the base-ionic liquid combination could be recycled. researchgate.net
The Huisgen 1,3-dipolar cycloaddition, often referred to as "click chemistry," is a powerful and atom-economical method for synthesizing 1,2,3-triazoles, and its principles can be extended to the synthesis of other heterocyclic systems. rsc.org Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prime example of a click reaction that can often be performed under mild, and sometimes aqueous, conditions. rsc.org
Chemical Reactivity and Transformational Chemistry of 1 Allyl 3 Chloro 1h 1,2,4 Triazole
Reactions at the 1,2,4-Triazole (B32235) Ring
The reactivity of the 1,2,4-triazole ring in 1-allyl-3-chloro-1H-1,2,4-triazole is characterized by its susceptibility to nucleophilic substitution at the chlorinated carbon, its theoretical propensity for electrophilic substitution, and its general stability towards oxidation and reduction.
Nucleophilic Substitution Reactions on the Triazole Nucleus
The chlorine atom at the C-3 position of the 1,2,4-triazole ring is a key site for nucleophilic substitution, a reaction facilitated by the electron-deficient nature of the carbon atoms within the ring. chemicalbook.com This reactivity allows for the introduction of a wide array of functional groups, making this compound a versatile intermediate in the synthesis of more complex triazole derivatives.
The nitrogen atoms within the triazole ring can participate in nucleophilic substitution reactions, making the compound reactive towards electrophiles. evitachem.com The carbon atoms in 1H-1,2,4-triazoles are π-deficient due to their attachment to electronegative nitrogen atoms, making them susceptible to nucleophilic substitution under relatively mild conditions. chemicalbook.com This inherent reactivity is further enhanced by the presence of the chloro substituent.
A variety of nucleophiles can be employed to displace the chloride ion, leading to the formation of new C-N, C-O, and C-S bonds. For instance, reactions with amines, thiols, and alkoxides can furnish 3-amino, 3-thio, and 3-alkoxy-1-allyl-1H-1,2,4-triazoles, respectively. These transformations are foundational in the construction of diverse molecular architectures with potential applications in medicinal and agricultural chemistry. The general scheme for these reactions is depicted below:
Table 1: Examples of Nucleophilic Substitution Reactions
| Nucleophile (Nu-H) | Product |
| R-NH₂ (Amine) | 1-Allyl-3-(alkylamino)-1H-1,2,4-triazole |
| R-SH (Thiol) | 1-Allyl-3-(alkylthio)-1H-1,2,4-triazole |
| R-OH (Alcohol) | 1-Allyl-3-alkoxy-1H-1,2,4-triazole |
Note: R represents a generic alkyl or aryl group.
Electrophilic Substitution Reactions on the Triazole Nucleus (Theoretical Considerations)
In contrast to its susceptibility to nucleophilic attack, the 1,2,4-triazole ring is generally resistant to electrophilic substitution on its carbon atoms. This is due to the electron-withdrawing nature of the nitrogen atoms, which deactivates the ring towards electrophiles. chemicalbook.com Electrophilic attack, when it does occur, is predicted to take place at the nitrogen atoms, which possess higher electron density. chemicalbook.com
Theoretical studies and the established chemistry of 1,2,4-triazoles suggest that direct electrophilic substitution on the carbon skeleton of this compound is unlikely to be a favorable process. The parent 1H-1,2,4-triazole, for example, undergoes protonation at the N-4 position in the presence of strong acids. chemicalbook.com Any potential electrophilic substitution on the ring would likely require harsh reaction conditions and would likely favor reaction at a nitrogen atom over a carbon atom.
Oxidation and Reduction Reactions Affecting the Triazole Ring
The 1,2,4-triazole ring exhibits a notable degree of stability towards both oxidation and reduction reactions. scispace.com This aromatic heterocycle is generally resistant to degradation under common oxidizing and reducing conditions, a property that contributes to its utility as a stable scaffold in chemical synthesis.
Studies on related triazole compounds have demonstrated this stability. For example, in the context of insensitive munitions, 3-nitro-1,2,4-triazol-5-one (NTO) was found to be resistant to transformation by the oxidizing agent birnessite. nih.gov While its biotransformation product, 3-amino-1,2,4-triazol-5-one (ATO), was readily oxidized, the triazole ring itself remained intact during the initial stages of the reaction. nih.gov Similarly, both NTO and ATO were found to be resistant to oxidation by ferrihydrite. nih.gov
The inherent stability of the triazole nucleus means that oxidation and reduction reactions involving this compound are more likely to occur at the allyl group's double bond rather than on the heterocyclic ring itself. This selective reactivity allows for the modification of the allyl moiety without compromising the integrity of the core triazole structure.
Reactions Involving the Allyl Moiety
The allyl group attached to the N-1 position of the triazole ring offers a distinct set of reactive possibilities, primarily centered around its carbon-carbon double bond and its ability to be removed under specific catalytic conditions.
Transformations of the Carbon-Carbon Double Bond (e.g., analogous Wagner reactions)
The carbon-carbon double bond of the allyl group is susceptible to a variety of addition and rearrangement reactions. While specific examples of Wagner-Meerwein rearrangements on this compound are not extensively documented, the general reactivity of allyl-substituted heterocycles suggests that such transformations are plausible under appropriate acidic or electrophilic conditions.
More common are reactions that directly target the double bond. For instance, epoxidation of the double bond in a structurally similar compound, (Z)-1-(3-(2-chlorophenyl)-2-(4-fluorophenyl)allyl)-1H-1,2,4-triazole, is a key step in the synthesis of the fungicide epoxiconazole. evitachem.com This highlights the utility of the allyl group as a handle for further functionalization. Other potential transformations of the double bond include hydrogenation to the corresponding propyl group, halogenation, and hydrohalogenation, each providing a pathway to new derivatives.
Thermal rearrangements of 4-allyl substituted 4H-1,2,4-triazoles to the corresponding 1-allyl isomers have been observed, proceeding through what is believed to be a series of SN2 and SN2' type mechanisms. nih.gov In some cases, isomerization of the allyl group to a propenyl group can also occur. nih.gov
Utility of the Allyl Group as a Removable Protecting Group
The allyl group can serve as a protecting group for the nitrogen atom of the triazole ring, a role that is particularly valuable in multi-step syntheses. peptide.com Its stability under a range of acidic and basic conditions allows for chemical modifications at other positions of the molecule without affecting the protected nitrogen. peptide.com
The removal of the N-allyl group can be achieved under mild conditions, typically through palladium-catalyzed reactions. peptide.com A common method involves the use of a palladium(0) catalyst, such as tetrakis(triphenylphosphine)palladium(0), in the presence of a nucleophilic scavenger. This process facilitates the cleavage of the N-allyl bond, regenerating the N-H triazole. The ability to easily introduce and remove the allyl group enhances the strategic flexibility in the synthesis of complex triazole-containing molecules. The use of a diphenylmethyl protecting group has also been reported for the synthesis of other substituted 1H-1,2,4-triazoles. researchgate.net
Transformations of the Chloro Substituent
The chlorine atom at the 3-position of the 1,2,4-triazole ring is a key site for functionalization. Due to the electron-deficient nature of the carbon atoms in the 1,2,4-triazole ring, this position is susceptible to various substitution reactions. chemicalbook.com
Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are powerful methods for forming carbon-carbon bonds. While specific studies on this compound may be limited, analogous reactions with other halo-triazoles and related heterocyclic systems are well-documented, suggesting a similar reactivity profile. nih.govrsc.orgorganic-chemistry.orgresearchgate.net These reactions typically involve the coupling of the chloro-triazole with an organoboron compound, such as a boronic acid, in the presence of a palladium catalyst and a base.
The general scheme for an analogous Suzuki-Miyaura coupling of this compound would proceed as follows:
General Reaction Scheme for Analogous Suzuki-Miyaura Coupling
Where R represents an aryl or vinyl group.
This methodology allows for the introduction of a wide range of aryl and vinyl substituents at the 3-position of the triazole ring, leading to a diverse array of functionalized analogs. The reaction conditions, including the choice of catalyst, ligand, base, and solvent, can be optimized to achieve high yields. researchgate.netnih.gov
Table 1: Potential Reactants and Products in Analogous Suzuki-Miyaura Coupling
| Arylboronic Acid (R-B(OH)2) | Potential Product (3-Aryl-1-allyl-1H-1,2,4-triazole) |
| Phenylboronic acid | 1-Allyl-3-phenyl-1H-1,2,4-triazole |
| 4-Methoxyphenylboronic acid | 1-Allyl-3-(4-methoxyphenyl)-1H-1,2,4-triazole |
| 4-Chlorophenylboronic acid | 1-Allyl-3-(4-chlorophenyl)-1H-1,2,4-triazole |
| Naphthalene-2-boronic acid | 1-Allyl-3-(naphthalen-2-yl)-1H-1,2,4-triazole |
The chloro group at the 3-position of the 1,2,4-triazole ring is susceptible to nucleophilic displacement. chemicalbook.com This reactivity allows for the introduction of a variety of heteroatomic functional groups. 3-Chloro-1,2,4-triazole (B1630318) itself is recognized as a nucleophilic compound used in the synthesis of other heterocyclic compounds. biosynth.com The electron-withdrawing nature of the triazole ring facilitates the attack of nucleophiles at the carbon atom bearing the chlorine.
A range of nucleophiles can be employed for this transformation, including amines, alkoxides, and thiols. These reactions typically proceed under basic conditions to generate the nucleophile in situ and facilitate the displacement of the chloride ion.
Table 2: Examples of Nucleophilic Displacement Reactions
| Nucleophile | Reagent | Potential Product |
| Amine | R-NH₂ | 1-Allyl-3-(alkylamino)-1H-1,2,4-triazole |
| Alkoxide | R-OH / Base | 1-Allyl-3-alkoxy-1H-1,2,4-triazole |
| Thiol | R-SH / Base | 1-Allyl-3-(alkylthio)-1H-1,2,4-triazole |
Derivatization and Scaffold Functionalization of this compound
The this compound scaffold offers multiple sites for derivatization, enabling the synthesis of a wide variety of complex molecules. researchgate.netnih.govmdpi.com
The 1,2,4-triazole ring can serve as a foundation for the construction of fused heterocyclic systems. researchgate.netfrontiersin.orgnih.gov One common strategy involves the intramolecular cyclization of a side chain with the triazole ring. For instance, the allyl group of this compound can be functionalized to introduce a reactive group that can then undergo cyclization.
Another approach involves the reaction of the chloro-triazole with a bifunctional nucleophile, leading to the formation of a new fused ring. For example, reaction with a compound containing both a thiol and an amino group could lead to the formation of a triazolothiadiazine ring system. The synthesis of fused 1,2,3-triazoles through intramolecular cycloaddition of azido-propargyl alcohols has also been reported, suggesting that similar strategies could be applied to 1,2,4-triazole systems. elsevierpure.com
The combination of reactions at the chloro substituent and the allyl group allows for the preparation of a vast library of structurally diverse triazole analogs. The allyl group can undergo a variety of chemical transformations, including oxidation, reduction, and addition reactions, to introduce new functional groups.
Furthermore, the triazole ring itself can be further functionalized. While the C5-position is generally less reactive towards electrophilic substitution, metallation followed by quenching with an electrophile can be a viable strategy for introducing substituents at this position. The development of methods for the synthesis of 1,3-disubstituted and 1,3,5-trisubstituted 1,2,4-triazoles highlights the potential for extensive functionalization of this scaffold. isres.org
Table 3: Potential Derivatization Reactions
| Reaction Type | Reagents | Potential Product Structure |
| Dihydroxylation of Allyl Group | OsO₄, NMO | 3-Chloro-1-(2,3-dihydroxypropyl)-1H-1,2,4-triazole |
| Epoxidation of Allyl Group | m-CPBA | 3-Chloro-1-(oxiran-2-ylmethyl)-1H-1,2,4-triazole |
| Nucleophilic addition to epoxide | Nu⁻ | Functionalized propanol (B110389) derivative |
Advanced Spectroscopic and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Regioisomer Analysis
NMR spectroscopy is an essential tool for the structural elucidation of organic molecules. For 1-allyl-3-chloro-1H-1,2,4-triazole, both ¹H and ¹³C NMR would be critical for confirming the covalent structure and identifying the correct regioisomer, distinguishing it from the 4-allyl and other potential isomers.
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the allyl group and the triazole ring.
Allyl Group Protons: The three protons of the allyl group (-CH₂-CH=CH₂) would present a characteristic pattern.
The two protons on the carbon adjacent to the triazole nitrogen (N-CH₂) would likely appear as a doublet.
The single proton on the central carbon of the double bond (-CH=) would appear as a multiplet, likely a doublet of triplets or a more complex pattern, due to coupling with both the terminal vinyl protons and the N-CH₂ protons.
The two terminal vinyl protons (=CH₂) would show two distinct signals, each appearing as a doublet of doublets, due to geminal coupling to each other and cis/trans coupling to the -CH= proton.
Triazole Ring Proton: The single proton on the triazole ring (C5-H) is expected to appear as a singlet in the aromatic region of the spectrum. The chemical shift of this proton would be influenced by the electronic effects of the adjacent nitrogen atoms and the chloro-substituent.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| Triazole C-H | 8.0 - 8.5 | Singlet (s) |
| Allyl -CH= | 5.8 - 6.2 | Multiplet (m) |
| Allyl =CH₂ (trans) | 5.2 - 5.4 | Doublet of Doublets (dd) |
| Allyl =CH₂ (cis) | 5.1 - 5.3 | Doublet of Doublets (dd) |
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum would provide complementary information, showing signals for each unique carbon atom in the molecule.
Triazole Ring Carbons: Two distinct signals are expected for the two carbons of the triazole ring. The carbon bearing the chlorine atom (C3) would appear at a significantly different chemical shift compared to the carbon with the proton (C5). The C3 signal is expected to be downfield due to the deshielding effect of both the chlorine atom and the adjacent nitrogens.
Allyl Group Carbons: Three signals would correspond to the carbons of the allyl group. The N-CH₂ carbon, the internal =CH- carbon, and the terminal =CH₂ carbon would all have characteristic chemical shifts.
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (δ, ppm) |
|---|---|
| Triazole C-Cl | 150 - 155 |
| Triazole C-H | 145 - 150 |
| Allyl -CH= | 130 - 135 |
| Allyl =CH₂ | 118 - 122 |
Infrared (IR) Spectroscopy for Functional Group Identification
IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation corresponding to the vibrations of specific bonds. ijsr.net
Key expected vibrational bands for this compound would include:
C-H stretching: Aromatic C-H stretching from the triazole ring would appear above 3000 cm⁻¹, while aliphatic C-H stretching from the allyl group would appear just below 3000 cm⁻¹.
C=C stretching: A characteristic absorption for the alkene double bond of the allyl group is expected in the 1640-1680 cm⁻¹ region.
C=N and N=N stretching: Vibrations from the triazole ring are expected in the 1400-1600 cm⁻¹ range. ijsr.net
C-N stretching: This vibration would likely appear in the 1000-1350 cm⁻¹ region.
C-Cl stretching: A band in the fingerprint region, typically between 600-800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.
=C-H bending: Out-of-plane bending vibrations for the vinyl group would be expected in the 910-990 cm⁻¹ range.
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
|---|---|
| Aromatic C-H stretch (Triazole) | 3050 - 3150 |
| Alkene =C-H stretch (Allyl) | 3010 - 3095 |
| Aliphatic C-H stretch (Allyl) | 2850 - 2960 |
| C=C stretch (Allyl) | 1640 - 1680 |
| C=N / N=N stretch (Triazole ring) | 1400 - 1600 |
| =C-H bend (Allyl) | 910 - 990 |
X-ray Crystallography for Absolute Structure Determination and Regioselectivity Confirmation
X-ray crystallography provides the most definitive structural information for crystalline compounds, including bond lengths, bond angles, and intermolecular interactions. While no crystal structure has been reported for this compound, such an analysis would be invaluable. It would unambiguously confirm the N1-substitution of the allyl group, definitively distinguishing it from the N4-isomer. Furthermore, it would provide precise measurements of the triazole ring geometry and the conformation of the allyl substituent relative to the ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization.
Molecular Ion Peak: The electron impact (EI) or electrospray ionization (ESI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound (C₅H₆ClN₃, MW = 143.57 g/mol ). Due to the presence of chlorine, a characteristic isotopic pattern would be observed for the molecular ion, with an (M+2)⁺ peak approximately one-third the intensity of the M⁺ peak, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes.
Fragmentation Pattern: The fragmentation of 1,2,4-triazoles can be complex. ijsr.net Key fragmentation pathways for this compound could include:
Loss of the allyl group (C₃H₅) to give a fragment corresponding to the chloro-triazole ring.
Loss of a chlorine radical (Cl•).
Cleavage of the triazole ring, often involving the loss of N₂ or HCN molecules.
Rearrangements involving the allyl group.
Table 4: Predicted Key Mass Spectrometry Fragments for this compound
| m/z Value | Possible Fragment Identity |
|---|---|
| 143 / 145 | [M]⁺ (Molecular Ion) |
| 108 | [M - Cl]⁺ |
| 102 | [M - C₃H₅]⁺ |
| 76 | [C₃H₅N₂]⁺ (from ring cleavage) |
Computational and Theoretical Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has become a powerful tool for investigating the structural and electronic properties of heterocyclic compounds. By calculating the electron density of a system, DFT methods can accurately predict molecular geometries, vibrational frequencies, and various quantum chemical descriptors. dnu.dp.uanih.govmdpi.com
The electronic characteristics of a molecule are fundamentally described by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. dergipark.org.tr The energy difference between these two orbitals, known as the HOMO-LUMO energy gap (ΔE), is a critical parameter for assessing a molecule's chemical stability and reactivity. dergipark.org.tr A smaller energy gap generally implies higher chemical reactivity and lower kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. dergipark.org.trresearchgate.net
Theoretical studies on various 1,2,4-triazole (B32235) derivatives show that the HOMO-LUMO gap is significantly influenced by the nature and position of substituents on the triazole ring. mdpi.comresearchgate.net For instance, DFT calculations on 3-amino-1,2,4-triazole have determined the HOMO-LUMO energy gap to be approximately 4.898 eV (calculated at the B3LYP/6-311++G(d,p) level), indicating substantial stability. dergipark.org.tr
The dipole moment is another key electronic property that describes the polarity of a molecule, arising from the non-uniform distribution of electron charge. It influences solubility, intermolecular interactions, and the molecule's interaction with biological receptors. researchgate.netresearchgate.net Theoretical calculations can predict the magnitude and direction of the dipole moment, offering insights into the molecule's electrostatic potential. For example, DFT studies on protonated 1,2,4-triazole have been used to analyze its dipole moment and other reactivity descriptors. dnu.dp.ua
| Compound | Method/Basis Set | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Reference |
|---|---|---|---|---|---|
| 3-amino-1,2,4-triazole | B3LYP/6-311++G(d,p) | -6.598 | -1.700 | 4.898 | dergipark.org.tr |
| 7c (a triazole derivative) | M06/6-311G(d,p) | -7.320 | -2.702 | 4.618 | researchgate.net |
| 1H-1,2,4-triazole | CCSD(T)/CBS | N/A | N/A | 6.25 kcal/mol (Relative Energy) | nih.gov |
Vibrational spectroscopy, particularly Fourier-Transform Infrared (FT-IR) spectroscopy, is an essential technique for identifying functional groups and confirming the structure of a synthesized compound. DFT calculations can simulate the vibrational frequencies of a molecule with a high degree of accuracy. nih.govresearchgate.net Comparing the calculated IR spectrum with the experimental one allows for a detailed assignment of the observed absorption bands to specific vibrational modes (e.g., stretching, bending) within the molecule. nih.govresearchgate.net
Studies on the parent 1,2,4-triazole molecule demonstrate excellent agreement between the vibrational frequencies calculated using the B3LYP method and those observed in experimental FT-IR spectra. nih.govresearchgate.net This correspondence validates both the experimental data and the accuracy of the computational model. Characteristic absorption bands for the 1,2,4-triazole ring include N-H stretching (around 3126 cm⁻¹), C=N stretching (1600-1411 cm⁻¹), and N=N stretching (1570-1550 cm⁻¹). ijsr.netresearchgate.net For 1-allyl-3-chloro-1H-1,2,4-triazole, theoretical calculations would be instrumental in assigning the complex vibrations associated with the allyl group and confirming the influence of the chloro substituent on the triazole ring's vibrations.
| Experimental FT-IR researchgate.net | Calculated (B3LYP/6-31G) researchgate.net | Vibrational Assignment researchgate.netresearchgate.net |
|---|---|---|
| 3126 | 3130 | N-H Stretching |
| 3097 | 3176 | C-H Stretching |
| 1543 | 1540 | N=N Stretching |
| 1529 | 1525 | C=C (aromatic-like) Stretching |
| 1278 | 1280 | Ring Vibrations |
Based on the calculated HOMO and LUMO energies, several global quantum chemical descriptors can be derived to quantify a molecule's reactivity. These include electronegativity (χ), chemical hardness (η), and chemical softness (S). dergipark.org.trresearchgate.net
Electronegativity (χ) : Measures the power of an atom or group of atoms to attract electrons. It is calculated as χ = (I+A)/2, where I is the ionization potential and A is the electron affinity.
Chemical Hardness (η) : Represents the resistance to change in electron distribution or charge transfer. Hard molecules have a large HOMO-LUMO gap. It is calculated as η = (I-A)/2.
Chemical Softness (S) : The reciprocal of hardness (S = 1/η), softness indicates a molecule's polarizability. Soft molecules are more reactive than hard molecules.
These descriptors, derived using Koopmans' theorem approximations (I ≈ -E_HOMO and A ≈ -E_LUMO), provide a theoretical framework for comparing the reactivity of different 1,2,4-triazole analogs and predicting their behavior in chemical reactions.
Tautomeric Equilibrium Studies of Chlorinated 1,2,4-Triazoles
A significant feature of many azole heterocycles is annular prototropic tautomerism, where a hydrogen atom can migrate between different nitrogen atoms of the ring. researchgate.netijsr.netresearchgate.net For unsubstituted or C-substituted 1,2,4-triazoles, an equilibrium exists between the 1H- and 4H-tautomers. ijsr.netresearchgate.net
In the case of chlorinated 1,2,4-triazoles, three potential tautomers can exist for the parent structure, 3-chloro-1,2,4-triazole (B1630318): 3-chloro-1H-1,2,4-triazole, 5-chloro-1H-1,2,4-triazole, and 3-chloro-4H-1,2,4-triazole. ijsr.net Theoretical and physical studies have investigated the relative stabilities of these forms, concluding that the stability order is: 3-chloro-1H-1,2,4-triazole > 5-chloro-1H-1,2,4-triazole > 3-chloro-4H-1,2,4-triazole. ijsr.net The 1H-tautomer is generally the most stable form. researchgate.net
For the specific compound this compound, the presence of the allyl group fixed at the N1 position prevents tautomerization involving this nitrogen atom. This substitution effectively "locks" the molecule into the 1H-tautomeric form, making it the definitive structure rather than a component of a tautomeric equilibrium mixture. Understanding the inherent stability of the parent chloro-triazole tautomers, however, remains crucial for predicting reaction outcomes and potential isomerization pathways under certain conditions.
Molecular Modeling and Pharmacophore Design Principles for Analog Generation
The 1,2,4-triazole ring is a privileged scaffold in medicinal chemistry, serving as a key pharmacophore in numerous drugs. nih.govresearchgate.netjrespharm.com A pharmacophore is the three-dimensional arrangement of electronic and steric features necessary for a molecule to interact with a specific biological target and trigger a response. Molecular modeling and computational chemistry are indispensable tools for pharmacophore design and the generation of novel analogs with enhanced activity and selectivity. nih.govd-nb.info
The design process for new analogs often begins with identifying a lead compound or a known pharmacophore. nih.gov The 1,2,4-triazole ring is valued for its planar, aromatic structure, its ability to act as both a hydrogen bond donor (N-H) and acceptor (ring nitrogens), and its metabolic stability. jrespharm.comnih.gov
Principles for analog generation based on the this compound scaffold would involve:
Scaffold Hopping/Modification : Retaining the core 1,2,4-triazole ring, which is essential for binding interactions.
Linker and Tail Variation : Systematically modifying the substituents at the N1, C3, and C5 positions. For example, the allyl group could be replaced with other alkyl or aryl groups to explore different hydrophobic pockets of a target protein. The chloro group at C3 could be substituted with other halogens or functional groups to modulate electronic properties and binding affinity. nih.gov
In Silico Screening : Using computational docking simulations to predict how newly designed analogs will bind to a target receptor (e.g., an enzyme or protein). This allows for the prioritization of compounds for synthesis, saving time and resources. d-nb.info
Studies on novel indolyl 1,2,4-triazole derivatives, for example, have utilized these principles to design potent inhibitors of cyclin-dependent kinases (CDK4/6), which are targets in cancer therapy. nih.govrsc.org This research highlights a rational design strategy where the triazole moiety acts as a crucial head group for binding. nih.gov
1 Allyl 3 Chloro 1h 1,2,4 Triazole As a Key Synthetic Intermediate
Precursor for Advanced Heterocyclic Synthesis
The 1,2,4-triazole (B32235) ring is a well-established pharmacophore found in numerous therapeutic agents. nih.gov The presence of the allyl and chloro groups in 1-allyl-3-chloro-1H-1,2,4-triazole provides two distinct points for synthetic modification, enabling the construction of more complex, fused, and substituted heterocyclic systems.
The chloro group at the 3-position is susceptible to nucleophilic substitution, allowing for the introduction of a wide array of functional groups. For instance, it can be displaced by amines, thiols, and alkoxides to yield a variety of 3-substituted 1-allyl-1H-1,2,4-triazoles. These reactions are fundamental in building more elaborate molecular frameworks.
The allyl group, on the other hand, offers a gateway to a host of chemical transformations. It can undergo addition reactions, cycloadditions, and rearrangements. For example, the thermal rearrangement of 4-allyl substituted 4H-1,2,4-triazoles can lead to the formation of the corresponding 1-allyl-substituted isomers. mdpi.com This type of rearrangement highlights the dynamic nature of the allyl group and its utility in accessing different regioisomers.
The combination of these reactive sites allows for sequential or one-pot multi-component reactions, leading to the efficient synthesis of novel heterocyclic compounds. Research has shown that the 1,2,4-triazole scaffold can be elaborated into fused systems like triazolopyrimidines and triazolotriazines, which are classes of compounds with recognized biological activities.
Scaffold for Structural Diversification and Chemical Library Synthesis
The concept of "privileged scaffolds" is central to modern medicinal chemistry, where certain core structures are known to interact with multiple biological targets. nih.gov The 1,2,4-triazole ring is considered one such scaffold. frontiersin.orgnih.gov this compound serves as an excellent starting point for generating diverse chemical libraries for high-throughput screening.
The sequential or combinatorial modification of the chloro and allyl groups allows for the creation of a large number of analogs from a single, readily accessible intermediate. For example, a library of compounds can be generated by first reacting this compound with a diverse set of nucleophiles to substitute the chlorine atom, followed by a second diversification step involving reactions of the allyl group.
This strategy is highly efficient for exploring the chemical space around the 1,2,4-triazole core. The resulting libraries of compounds can be screened for a variety of biological activities, accelerating the discovery of new lead compounds for drug development. The versatility of the scaffold allows for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which are crucial for the development of effective drug candidates. nih.gov
Role in Agrochemical and Industrial Chemical Synthesis
The 1,2,4-triazole moiety is a key component in many commercially successful fungicides and other agrochemicals. rjptonline.orgresearchgate.net These compounds often function by inhibiting specific enzymes in fungal pathogens, such as the lanosterol (B1674476) 14α-demethylase involved in ergosterol (B1671047) biosynthesis. nih.gov The structural features of this compound make it a valuable precursor for the synthesis of new and effective agrochemical agents.
The ability to introduce various substituents at the 3-position allows for the optimization of fungicidal activity and spectrum. For example, the introduction of specific aryloxy or benzyloxy groups can enhance the efficacy against certain plant pathogens. nih.govmdpi.com The allyl group can also be modified to improve the compound's properties, such as its uptake and translocation within the plant.
Beyond agrochemicals, derivatives of 1,2,4-triazole find applications in various industrial sectors. They can be used as corrosion inhibitors, photographic chemicals, and as intermediates in the synthesis of dyes and polymers. The reactivity of this compound makes it a useful building block for the production of these specialty chemicals.
Future Research Directions in 1 Allyl 3 Chloro 1h 1,2,4 Triazole Chemistry
Development of Novel and Highly Efficient Synthetic Routes
The development of efficient and regioselective synthetic methods is paramount for the advancement of 1-allyl-3-chloro-1H-1,2,4-triazole chemistry. While general methods for the synthesis of substituted 1,2,4-triazoles are known, future research should focus on routes that are both high-yielding and provide precise control over the substitution pattern.
One promising avenue involves a multi-step synthesis starting from readily available precursors. For instance, a potential route could begin with the synthesis of 1H-1,2,4-triazol-3-ol, which can then be chlorinated to yield 3-chloro-1H-1,2,4-triazole. The subsequent N-alkylation with an allyl halide would then produce the target compound. However, a significant challenge in this approach is controlling the regioselectivity of the N-alkylation, as the triazole ring offers multiple nitrogen atoms for substitution. Future work should investigate the use of protecting groups or specific reaction conditions to favor the formation of the 1-allyl isomer.
Alternative strategies could explore one-pot reactions or convergent synthetic designs. For example, a [3+2] cycloaddition reaction between an appropriately substituted azide (B81097) and a nitrile could be investigated. frontiersin.org Research into novel catalytic systems, such as those based on copper or palladium, could also lead to more efficient and selective syntheses. frontiersin.orgthieme-connect.com
| Potential Synthetic Step | Key Research Focus | Potential Challenge |
| N-allylation of 3-chloro-1H-1,2,4-triazole | Optimization of reaction conditions (base, solvent, temperature) to control regioselectivity. | Formation of multiple isomers (1-allyl, 2-allyl, and 4-allyl). |
| Chlorination of 1-allyl-1H-1,2,4-triazol-3-ol | Development of mild and selective chlorinating agents. | Potential for over-chlorination or side reactions with the allyl group. |
| One-pot synthesis from acyclic precursors | Design of novel multi-component reactions. | Control of chemoselectivity and regioselectivity in a single pot. |
Exploration of Complex Molecular Architectures via Strategic Derivatization
The dual functionality of this compound makes it an ideal starting point for the synthesis of more complex molecular architectures. Future research should systematically explore the reactivity of both the allyl group and the chloro substituent.
The chlorine atom at the C3 position is a versatile handle for introducing a wide range of functional groups through nucleophilic substitution reactions. This could include the introduction of amines, thiols, alcohols, and other carbon-based nucleophiles, leading to a diverse library of 3-substituted-1-allyl-1H-1,2,4-triazoles. The resulting compounds could be screened for various biological activities, as the 3-position of the triazole ring is known to be crucial for the pharmacological properties of many triazole-based drugs. researchgate.net
The allyl group, on the other hand, offers a platform for a variety of transformations, including but not limited to:
Addition reactions: Halogenation, dihydroxylation, and epoxidation to introduce further functionality.
Cross-coupling reactions: Heck, Suzuki, and Sonogashira couplings to append aryl or other unsaturated moieties.
Metathesis reactions: To create more complex olefinic structures or to engage in ring-closing metathesis for the formation of fused ring systems.
The combination of these derivatization strategies will allow for the creation of a vast chemical space around the this compound core, paving the way for the discovery of novel compounds with tailored properties.
Advanced Computational Modeling for Reaction Prediction and Rational Design
Computational chemistry offers powerful tools to accelerate the development of this compound chemistry. nih.govnih.gov Future research should leverage advanced computational modeling to:
Predict Reaction Outcomes: Density Functional Theory (DFT) calculations can be employed to model the transition states of potential synthetic reactions, providing insights into reaction mechanisms and predicting the regioselectivity of N-alkylation and other reactions. This can help to guide experimental efforts and reduce the need for extensive empirical screening.
Rational Design of Derivatives: Molecular docking studies can be used to predict the binding affinity of virtual libraries of this compound derivatives with various biological targets, such as enzymes and receptors. nih.govrsc.org This in silico screening can prioritize the synthesis of compounds with the highest predicted activity, streamlining the drug discovery process.
Elucidate Structure-Activity Relationships (SAR): By correlating the computed molecular properties of a series of derivatives with their experimentally determined biological activities, quantitative structure-activity relationship (QSAR) models can be developed. These models can then be used to predict the activity of yet-to-be-synthesized compounds and to guide the design of more potent analogues.
| Computational Technique | Application in this compound Research | Expected Outcome |
| Density Functional Theory (DFT) | Modeling reaction pathways and transition states for synthesis and derivatization. | Prediction of regioselectivity, reaction kinetics, and thermodynamic stability. |
| Molecular Docking | Simulating the interaction of derivatives with biological targets. | Identification of potential lead compounds and elucidation of binding modes. |
| Quantitative Structure-Activity Relationship (QSAR) | Correlating molecular descriptors with biological activity. | Predictive models for guiding the design of more active compounds. |
Sustainable and Scalable Synthetic Approaches for Industrial Applications
For this compound and its derivatives to find practical applications, the development of sustainable and scalable synthetic processes is crucial. Future research in this area should focus on:
Green Chemistry Principles: The implementation of green chemistry principles, such as the use of renewable starting materials, atom-economical reactions, and environmentally benign solvents, will be essential. For example, exploring biocatalytic methods for certain synthetic steps could offer a more sustainable alternative to traditional chemical catalysis.
Flow Chemistry: Continuous flow chemistry presents a promising technology for the scalable and safe production of chemical intermediates. The development of flow processes for the synthesis of this compound could offer advantages in terms of improved reaction control, higher yields, and enhanced safety, particularly for potentially hazardous reactions.
Process Optimization: Detailed process optimization studies will be necessary to identify the most efficient and cost-effective manufacturing routes. This includes optimizing reaction parameters, developing efficient purification methods, and minimizing waste generation. thieme-connect.com
The successful development of sustainable and scalable synthetic approaches will be a critical step in translating the potential of this compound from a laboratory curiosity to a commercially viable chemical entity.
Q & A
Q. What are the optimal synthetic routes for preparing 1-allyl-3-chloro-1H-1,2,4-triazole?
The synthesis of triazole derivatives often involves sequential functionalization. For example, 1-(chloromethyl)-1,2,4-triazole hydrochloride is synthesized via hydroxymethylation of 1H-1,2,4-triazole with paraformaldehyde (no solvent) followed by chlorination using thionyl chloride in chloroform to improve reaction control and yield . Adapting this methodology, allylation could be achieved via nucleophilic substitution or transition-metal-catalyzed coupling. Key factors include solvent choice (e.g., chloroform for solubility), temperature control, and stoichiometric precision to minimize byproducts.
Q. Which spectroscopic techniques are most reliable for confirming the molecular structure of this compound?
Structural validation typically employs a combination of:
- IR spectroscopy : To identify functional groups (e.g., C-Cl stretch at ~600–800 cm⁻¹).
- ¹H/¹³C-NMR : To confirm allyl (δ 5.0–6.0 ppm for vinyl protons) and triazole ring protons (δ 7.5–9.0 ppm).
- Mass spectrometry : For molecular ion ([M+H]⁺) and fragmentation patterns.
- Elemental analysis : To verify purity and stoichiometry .
Q. What safety protocols are critical when handling this compound?
This compound likely shares hazards with structurally similar triazoles, such as acute toxicity (H301/H311), skin sensitization (H317), and environmental toxicity (H411). Recommended precautions include:
- Use of PPE (gloves, goggles, lab coat).
- Local exhaust ventilation to avoid inhalation.
- Storage in a locked, inert atmosphere to prevent degradation.
- Spill management with absorbent materials and disposal via approved waste facilities .
Advanced Research Questions
Q. How can computational methods (e.g., DFT) predict reactivity and stability of derivatives?
Density Functional Theory (DFT) at the 6-311G+(d,p) level can model electronic properties (e.g., HOMO-LUMO gaps), nucleophilic/electrophilic sites, and thermodynamic stability. For example, DFT studies on triazole derivatives have elucidated substituent effects on ring stability and regioselectivity in functionalization reactions . Such models guide experimental design, reducing trial-and-error synthesis.
Q. What strategies resolve contradictions in thermochemical data (e.g., decomposition temperatures)?
Contradictions may arise from impurities or methodological variability. High-temperature Calvet microcalorimetry (e.g., Setaram HT 1000) allows precise measurement of enthalpy changes (ΔH) under controlled conditions. Replicate experiments (2–4 mg samples) with calibration using standards like anthracene improve reproducibility . Additionally, thermogravimetric analysis (TGA) can correlate decomposition events with mass loss.
Q. How can functionalization enhance pharmacological activity while maintaining stability?
- Acetylation : Reacting with acetyl chloride introduces electron-withdrawing groups, improving metabolic stability (e.g., 72% yield achieved via reflux in acetic acid) .
- Alkylation : Allyl groups increase lipophilicity, potentially enhancing blood-brain barrier penetration.
- Schiff base formation : Condensation with aldehydes introduces π-conjugated systems for antimicrobial or anticancer activity .
Q. What analytical methods validate purity in complex matrices (e.g., biological samples)?
- HPLC-UV/Vis : Separation using C18 columns with acetonitrile/water gradients.
- Spectrophotometry : Validated quantitation via absorbance at λmax (e.g., 227 nm for triazole derivatives) with linearity (R² > 0.99) and precision (%RSD < 2%) .
- X-ray crystallography : SHELXL refinement confirms absolute configuration and crystal packing .
Methodological Considerations for Data Interpretation
Q. How to address solvent effects in reaction optimization?
- Solvatochromic analysis : Correlate solvent polarity (ET(30) scale) with reaction rates or yields. For example, polar aprotic solvents (DMF, DMSO) may accelerate nucleophilic substitutions but increase byproduct formation .
- Green chemistry : Solvent-free conditions (as in hydroxymethylation ) reduce waste and simplify purification.
Q. What experimental controls mitigate side reactions during allylation?
- Inert atmosphere : Use N₂/Ar to prevent oxidation of allyl groups.
- Catalyst screening : Pd(0) or Cu(I) catalysts for regioselective coupling.
- Low-temperature quenching : To arrest radical intermediates in photochemical reactions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
